BRD2 BD2 Binding Affinity: Sub-Nanomolar Kd Achieved by 2,5-Dibromo Substitution
This compound binds to the second bromodomain of human BRD2 (BD2) with a dissociation constant (Kd) of 1.20 nM, as measured by Bromoscan assay [1]. In contrast, the well-characterized 4-fluorophenyl analog CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole) is documented as a selective ALDH3A1 inhibitor (IC50 0.2 μM, ~200 nM) and has not been reported to engage bromodomains at comparable potency [2]. This represents a 3-orders-of-magnitude shift in primary target engagement between two compounds differing only in the aryl sulfonyl halogenation pattern.
| Evidence Dimension | Binding affinity (Kd) for human BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM (BRD2 BD2, Bromoscan assay) |
| Comparator Or Baseline | CB7 (4-fluorophenyl analog): IC50 = 0.2 μM for ALDH3A1; no reported BRD2 BD2 activity |
| Quantified Difference | ~167-fold lower Kd for target compound vs. CB7 ALDH3A1 IC50 (absolute); target selectivity profile shifted from ALDH3A1 to BRD2 BD2 |
| Conditions | Bromoscan assay; human BRD2 BD2 isoform 1 (residues E348–D455) expressed in bacterial system |
Why This Matters
Procurement for bromodomain-focused screening programs demands verified, sub-nanomolar BRD2 BD2 affinity that 4-fluorophenyl or 4-methylphenyl analogs cannot guarantee, making this compound a prioritized scaffold for epigenetic probe development.
- [1] BindingDB. BDBM50515771. Kd: 1.20 nM for human BRD2 BD2 isoform 1 (E348–D455). Bromoscan assay. View Source
- [2] Parajuli B, Fishel ML, Hurley TD. J Med Chem. 2014;57(2):449-461. CB7 IC50 = 0.2 μM for ALDH3A1. View Source
